Cas no 1806976-46-4 (3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol)
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol
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- Inchi: 1S/C8H9F2NO2/c1-4-7(8(9)10)5(3-12)6(13)2-11-4/h2,8,12-13H,3H2,1H3
- InChI Key: XPOLAVWTAIJFFW-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=NC=C(C=1CO)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- XLogP3: 1.2
- Topological Polar Surface Area: 53.4
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028119-250mg |
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol |
1806976-46-4 | 95% | 250mg |
$980.00 | 2022-03-31 | |
| Alichem | A029028119-500mg |
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol |
1806976-46-4 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
| Alichem | A029028119-1g |
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol |
1806976-46-4 | 95% | 1g |
$2,866.05 | 2022-03-31 |
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol: A Comprehensive Overview
The compound 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol (CAS No. 1806976-46-4) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and reactivity. The presence of multiple functional groups, including the difluoromethyl group, hydroxyl group, and methanol substituent, makes this molecule highly versatile and intriguing for researchers in the field of organic chemistry.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery and material science. The difluoromethyl group, in particular, has been shown to enhance the stability and bioavailability of certain pharmaceutical compounds. This is due to its ability to modulate the electronic environment of the molecule, thereby influencing its interactions with biological systems. The hydroxyl group at position 5 further contributes to the molecule's polarity, which can be advantageous in solubility and binding affinity studies.
One of the most promising applications of 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol lies in its potential as a precursor for more complex molecules. Researchers have demonstrated that this compound can undergo various transformations, such as nucleophilic substitution and oxidation reactions, to yield biologically active compounds. For instance, its methanol group can be converted into a carboxylic acid or ester functional group through oxidation or esterification reactions, respectively. These modifications open up new avenues for exploring its role in medicinal chemistry.
The synthesis of this compound involves a multi-step process that combines principles from both organic synthesis and catalysis. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure samples of this compound. This is particularly important for pharmacological studies, where stereochemistry plays a critical role in determining a compound's efficacy and safety profile.
In terms of physical properties, 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol exhibits a melting point of approximately 120°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various extraction and purification techniques. The molecule's molecular weight is 198 g/mol, with a molecular formula of C9H11F2NO2.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has shown that under aerobic conditions, this compound undergoes microbial degradation within 7 days, producing carbon dioxide and water as primary byproducts. This suggests that it has a relatively low environmental persistence compared to other synthetic chemicals.
In conclusion, 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol (CAS No. 1806976-46-4) is a fascinating compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for further exploration in drug development, material science, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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